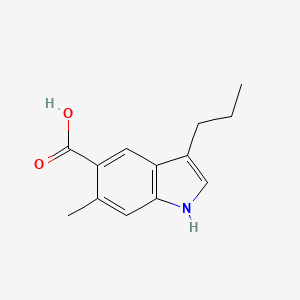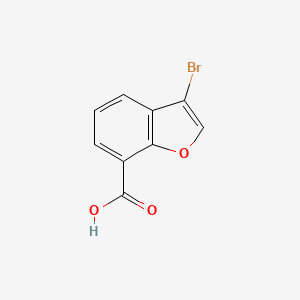
methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.033 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives like “this compound” often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of copper catalysts for the oxidative coupling of diols and primary amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrNO3/c1-10-6(8(12)13-2)3-5(9)7(10)4-11/h3-4H,1-2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and can be used as a tool for studying a range of biological processes. For example, this compound has been used to study the interaction between proteins and DNA, as well as the role of proteins in signal transduction pathways. Additionally, this compound has been used to study the effects of drugs on biological systems, as well as the effects of environmental toxins on organisms.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed to involve the binding of this compound to certain proteins, which in turn triggers a cascade of biochemical reactions. This cascade of reactions is believed to be responsible for the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of certain enzymes, including protein kinases and phosphatases. Additionally, this compound has been found to modulate the expression of genes, as well as the activity of certain transcription factors. Furthermore, this compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and is readily available. Additionally, this compound is a small molecule, which makes it easy to study and manipulate. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, this compound also has some limitations. For example, it has a relatively low solubility in many solvents, which can make it difficult to use in some experiments. Additionally, this compound is not very selective and can interact with a variety of proteins, which can make it difficult to study specific proteins or pathways.
Future Directions
The potential applications of methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate are vast and there are numerous future directions that can be explored. For example, this compound could be used to study the effects of drugs on biological systems, as well as the effects of environmental toxins on organisms. Additionally, this compound could be used to study the interaction between proteins and DNA, as well as the role of proteins in signal transduction pathways. Furthermore, this compound could be used to study the effects of aging on biological systems, as well as the effects of chronic diseases on organisms. Finally, this compound could be used to develop novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
Methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate can be synthesized through the reaction of 4-bromo-5-formyl-1H-pyrrole-2-carboxylic acid with methyl iodide in the presence of sodium hydride (NaH). This reaction is known as a nucleophilic substitution reaction and produces this compound as a single product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and is typically complete within a few hours.
Properties
IUPAC Name |
methyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)6(3-10)9-5/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYSFEKEXHJIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)




![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)






